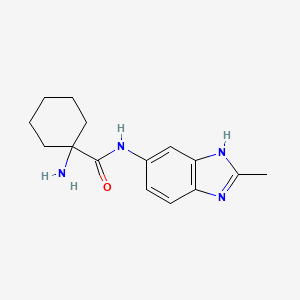![molecular formula C11H12Cl2N2O2 B7557788 N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557788.png)
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues.
作用機序
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide acts as a selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. Activation of the adenosine A1 receptor leads to the inhibition of adenylyl cyclase, which decreases the production of cyclic AMP and leads to the inhibition of protein kinase A. This results in a variety of downstream effects, including the inhibition of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has been shown to have a variety of biochemical and physiological effects, depending on the tissue or cell type being studied. For example, N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has been shown to decrease heart rate and blood pressure in animal models, suggesting a potential role in the treatment of cardiovascular disease. In addition, N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has been shown to decrease neuronal excitability and increase the threshold for seizure activity, suggesting a potential role in the treatment of epilepsy. Other studies have suggested that N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide may have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide as a pharmacological tool in scientific research is its high potency and selectivity for the adenosine A1 receptor. This allows researchers to investigate the specific effects of adenosine A1 receptor activation without the confounding effects of other receptors. However, one limitation of N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide is that it may have off-target effects at high concentrations, which could lead to non-specific effects on cellular signaling pathways.
将来の方向性
There are a variety of potential future directions for research on N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide and adenosine A1 receptor agonists. One area of interest is the potential use of adenosine A1 receptor agonists in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of adenosine A1 receptor agonists in the treatment of chronic pain, which is a major public health problem. Finally, there is ongoing research on the development of new adenosine A1 receptor agonists with improved pharmacokinetic properties and reduced off-target effects.
合成法
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide can be synthesized using a variety of methods, but one of the most commonly used approaches involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. The resulting compound is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide. The final product can be purified by recrystallization or chromatography.
科学的研究の応用
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has been used extensively in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. For example, N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has been used to study the effects of adenosine A1 receptor activation on cardiovascular function, neuronal excitability, and sleep regulation. In addition, N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide has been used to investigate the potential therapeutic benefits of adenosine A1 receptor agonists in the treatment of various diseases, including epilepsy, ischemia-reperfusion injury, and chronic pain.
特性
IUPAC Name |
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-2-10(16)14-7-3-4-8(13)9(5-7)15-11(17)6-12/h3-5H,2,6H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXFSZKRBWAMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Benzylamino)phenyl]acetamide](/img/structure/B7557706.png)
![2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide](/img/structure/B7557713.png)
![2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7557719.png)


![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557760.png)
![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7557768.png)


![3-amino-N-[3-(dimethylcarbamoyl)phenyl]benzamide](/img/structure/B7557791.png)

![3-[(4-Hydroxyanilino)methyl]benzonitrile](/img/structure/B7557807.png)

